2-Chloro-5,6-difluoroquinazolin-4-amine
Description
2-Chloro-5,6-difluoroquinazolin-4-amine is a halogenated quinazoline derivative featuring a chlorine atom at position 2 and fluorine atoms at positions 5 and 6 on the quinazoline core. The chloro and fluoro substituents in this compound likely enhance its electron-withdrawing properties, influencing its reactivity, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C8H4ClF2N3 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-5,6-difluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4ClF2N3/c9-8-13-4-2-1-3(10)6(11)5(4)7(12)14-8/h1-2H,(H2,12,13,14) |
InChI Key |
ABLDXLZDJAUUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6-difluoroquinazolin-4-amine typically involves the reaction of appropriate aniline derivatives with chloro and fluoro substituents. One common method includes the cyclization of 2-chloro-5,6-difluoroaniline with formamide under acidic conditions to form the quinazoline ring .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5,6-difluoroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-difluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Binding
The position and number of halogen substituents significantly alter the physicochemical and biological properties of quinazoline derivatives. Key comparisons include:
- Aryl and Heterocyclic Modifications : Compounds like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () demonstrate that bulky aryl/heterocyclic groups at C6 or N4 improve selectivity for kinases such as CLK1 and DYRK1A. The absence of such groups in the target compound may limit its specificity but reduce synthetic complexity .
Pharmacological Potential
- Kinase Inhibition: Substituted 6-arylquinazolin-4-amines () exhibit potent inhibition of CDC2-like kinases (CLKs), with IC₅₀ values < 100 nM.
- Antitumor Activity: Analogs like 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol () show EGFR inhibitory activity, suggesting that halogenation patterns and N4 substitutions critically influence target engagement .
Analytical and Physicochemical Properties
- Chromatographic Behavior: notes that halogenation impacts retention times in RP-HPLC. The target compound’s polarity (due to dual fluorines) may result in shorter retention times compared to less polar analogs like N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine .
- Solubility and Stability: Fluorine atoms typically enhance solubility in aqueous media but may reduce metabolic stability. The 5,6-difluoro substitution could balance these effects compared to mono-fluoro or non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
